molecular formula C44H52N2O12S B216627 Diastovaricins II CAS No. 102228-99-9

Diastovaricins II

Cat. No.: B216627
CAS No.: 102228-99-9
M. Wt: 833 g/mol
InChI Key: VEDOKYSBCNXSGP-FJKGIEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diastovaricins II are ansamycin-class antibiotics first isolated from Streptomyces species by Hotta et al. in 1986 . These macrocyclic lactam compounds are structurally characterized by an aromatic moiety fused to a lactam ring, a hallmark of ansamycins. This compound exhibit potent antibacterial activity, primarily targeting bacterial fatty acid synthesis in Escherichia coli .

Properties

CAS No.

102228-99-9

Molecular Formula

C44H52N2O12S

Molecular Weight

833 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1

InChI Key

VEDOKYSBCNXSGP-FJKGIEQNSA-N

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C

Synonyms

diastovaricin II
diastovaricins II

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Diastovaricins II belong to the ansamycin family, sharing core structural features with compounds like naphthomycin C and naphthoquinomycin B (Table 1). These compounds all feature a macrocyclic lactam backbone but differ in substituents and biological targets.

Table 1: Comparative Analysis of this compound and Related Ansamycins
Compound Producing Organism Key Structural Features Biological Activity (MIC Range) Primary Target
This compound Streptomyces sp. Hydroxyl group at C-15; alkyl side chain 0.25–0.5 µg/mL (Gram-positive) Fatty acid synthesis
Naphthomycin C Streptomyces sp. 30-hydroxy group; naphthoquinone core 1.0–2.0 µg/mL (Mycobacteria) RNA polymerase
Naphthoquinomycin B Streptomyces sp. Quinone moiety; shorter alkyl chain 0.5–1.0 µg/mL (E. coli) Fatty acid synthesis

Key Differences and Implications

Structural Variations: this compound lack the naphthoquinone core present in naphthomycin C, which may reduce oxidative stress-related cytotoxicity . Compared to naphthoquinomycin B, this compound feature a longer alkyl side chain, enhancing membrane permeability and potency against Gram-positive bacteria .

Mechanistic Divergence: While this compound and naphthoquinomycin B both inhibit fatty acid synthesis, naphthomycin C targets RNA polymerase, limiting cross-resistance risks .

Production Yields :

  • This compound are produced in lower yields compared to naphthomycins under standard fermentation conditions, posing challenges for industrial scalability .

Research Findings and Clinical Relevance

  • Resistance Mitigation : The unique targeting of fatty acid synthesis reduces overlap with common resistance mechanisms associated with RNA polymerase inhibitors like naphthomycin C .
  • Synthetic Challenges: The complex macrocyclic structure of this compound complicates synthetic modification, unlike naphthoquinomycin B, which has been semi-synthetically optimized for stability .

Q & A

Q. What analytical techniques are most reliable for isolating and characterizing Diastovaricins II in complex biological matrices?

Methodological Answer: Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with nuclear magnetic resonance (NMR) for structural elucidation. For isolation, preparative HPLC with diode-array detection (DAD) is recommended to monitor purity during fractionation. Validate reproducibility by comparing retention times and spectral data against synthetic standards, ensuring consistency across triplicate runs .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using a factorial design. Prepare buffer solutions at pH 2.0, 7.4, and 9.0, incubate this compound at 25°C, 40°C, and 60°C, and sample at intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products via UPLC-UV and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to rule out matrix interference .

Q. What criteria should guide the selection of in vitro assays for evaluating this compound’s bioactivity?

Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use MTT assays on multiple cell lines (cancer vs. non-cancer) with doxorubicin as a positive control. Validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) to minimize false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties across studies be systematically resolved?

Methodological Answer: Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., LC-MS vs. ELISA for plasma quantification) and apply sensitivity analysis. Reconcile discrepancies through in vivo cross-validation experiments with standardized protocols .

Q. What strategies optimize the development of structure-activity relationship (SAR) models for this compound derivatives?

Methodological Answer: Use computational tools (e.g., molecular docking, QSAR) to predict key pharmacophores. Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test bioactivity in dose-response assays. Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity, ensuring at least three independent replicates per derivative .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s interaction with bacterial membranes?

Methodological Answer: Combine biophysical techniques:

  • Fluorescence anisotropy to assess membrane fluidity changes.
  • AFM or TEM for visualizing membrane disruption.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate findings using genetically modified bacterial strains lacking specific membrane proteins .

Methodological Frameworks

Q. What systematic approaches are recommended for reviewing conflicting literature on this compound’s biosynthesis pathways?

Methodological Answer: Conduct a Cochrane-style review with inclusion/exclusion criteria (e.g., peer-reviewed studies using genomic or metabolomic evidence). Extract data into a standardized table (Table 1) comparing key enzymes, substrates, and yields. Use GRADE criteria to assess evidence quality and identify understudied pathways for targeted RNA-seq or CRISPR knockout studies .

Table 1 : Comparative Analysis of Biosynthesis Pathways in Selected Studies

Study IDOrganismKey EnzymesYield (mg/L)Evidence Quality (GRADE)
S1Streptomyces sp.P450 monooxygenase12.3 ± 1.2Moderate
S2Actinoplanes sp.Non-ribosomal peptide synthase8.9 ± 0.7Low

Q. How can secondary data from public repositories (e.g., ChEMBL, PubChem) be leveraged to generate hypotheses about this compound’s off-target effects?

Methodological Answer: Curate datasets using SQL queries to filter compounds with ≥80% structural similarity to this compound. Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets. Validate predictions using in silico molecular dynamics simulations and cross-reference with adverse event databases (FAERS, Lareb) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies:

  • Pre-register protocols on platforms like Open Science Framework.
  • Use littermate controls and randomize treatment groups.
  • Report all experimental variables (e.g., housing temperature, diet). Share raw data (e.g., tumor volume measurements, survival curves) in FAIR-aligned repositories .

How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound’s immunomodulatory effects?

Methodological Answer:

  • Feasible : Pilot cytokine profiling using Luminex assays on PBMCs treated with sub-IC50 doses.
  • Novel : Focus on understudied pathways (e.g., STING or NLRP3 inflammasome).
  • Ethical : Use primary cells from consented donors (IRB-approved protocols).
    Refine questions through Delphi consensus workshops with immunologists and pharmacologists .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diastovaricins II
Reactant of Route 2
Diastovaricins II

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